Tropine-3-thiol
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Overview
Description
Tropine-3-thiol is a chiral bicyclic compound featuring a thiol group This compound is notable for its unique structure, which includes a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tropine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material that contains the necessary functional groups, followed by a series of cyclization and reduction steps to form the bicyclic structure. The thiol group is then introduced through thiolation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the bicyclic structure or the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Tropine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Tropine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol: Another chiral bicyclic compound with different functional groups.
1,2,4-Triazole-containing scaffolds: These compounds also feature nitrogen-containing heterocycles and have diverse applications.
Properties
Molecular Formula |
C8H15NS |
---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane-3-thiol |
InChI |
InChI=1S/C8H15NS/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/t6-,7+,8? |
InChI Key |
APDHNEFQCYRUFX-DHBOJHSNSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)S |
Canonical SMILES |
CN1C2CCC1CC(C2)S |
Origin of Product |
United States |
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